4-Thiazolidincarboxamid

Übersicht

Beschreibung

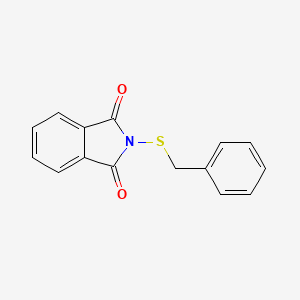

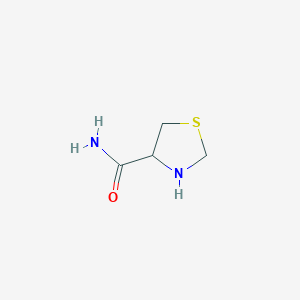

4-Thiazolidinecarboxamide is a useful research compound. Its molecular formula is C4H8N2OS and its molecular weight is 132.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Thiazolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Modulation der Immunantwort in der Krebstherapie

4-Thiazolidincarboxamid-Derivate wurden auf ihr Potenzial untersucht, die Immunantwort des Körpers auf Tumoren zu modulieren. Beispielsweise hat die Verbindung RS-0481 gezeigt, dass sie die Funktion von Lymphozytenpopulationen wiederherstellen kann, die durch das Vorhandensein eines wachsenden Tumors beeinträchtigt sind . Diese Verbindung verstärkt tumor-spezifische zytotoxische T-Lymphozyten und verstärkt die Antitumor-Immunantworten, was sie zu einem vielversprechenden Kandidaten für die Krebsimmuntherapie macht .

Organokatalyse in der asymmetrischen Synthese

Thiazolidincarboxamid-basierte Organokatalysatoren wurden synthetisiert und auf asymmetrische Aldolreaktionen angewendet . Diese Katalysatoren, wie z. B. Methyl-(2S)-3-phenyl-2-[(2S)-3-phenyl-2-[(4R)-thiazolidin-4-carboxamido]propanamido]propanoat, haben hohe Diastereoselektivitäten und Enantioselektivitäten erzielt, die für die Herstellung von chiralen Verbindungen, die in Pharmazeutika verwendet werden, entscheidend sind .

Verbesserung der Zytokin-Reaktionsfähigkeit

Verbindungen, die von this compound abgeleitet sind, wurden gefunden, um die Reaktionsfähigkeit immunkompetenter Zellen auf Zytokine zu verbessern. Dies führt zu einer deutlichen Steigerung der Antitumor-T-Zell-Reaktionen bei tumortragenden Mäusen, was auf potenzielle Anwendungen bei der Verbesserung der Wirksamkeit von Zytokintherapien hindeutet .

Hemmung der Tumormetastasierung

Dieselbe Verbindung, RS-0481, hat gezeigt, dass sie die Entwicklung von Lymphknotenmetastasen von transplantierten Tumoren in Tiermodellen hemmt. Dies deutet auf eine potenzielle Anwendung bei der Verhinderung der Ausbreitung von Krebszellen hin, wodurch die Krebsbehandlung unterstützt werden kann .

Gegenwirken der Suppressor-T-Zellaktivität

Im Zusammenhang mit Krebs können Suppressor-T-Zellen die Immunantwort gegen Tumoren abschwächen. RS-0481 hat gezeigt, dass es der Entwicklung der Suppressor-T-Zellaktivität in der Milz von tumortragenden Mäusen entgegenwirkt, was bei Krebsimmuntherapie-Strategien von Vorteil sein könnte .

Direkte asymmetrische Aldolreaktionen

Thiazolidincarboxamid-Derivate wurden als Organokatalysatoren in direkten asymmetrischen Aldolreaktionen verwendet, die für die Synthese komplexer organischer Moleküle von grundlegender Bedeutung sind. Diese Reaktionen sind wichtig für die Herstellung von Verbindungen mit hoher optischer Reinheit, was in der Pharmaindustrie unerlässlich ist .

Wirkmechanismus

Target of Action

4-Thiazolidinecarboxamide, also known as 1,3-thiazolidine-4-carboxamide, primarily targets peroxisome proliferator-activated receptors (PPARs) , a group of nuclear receptors . More specifically, it acts on PPARγ (PPAR-gamma, PPARG) . These receptors are activated by endogenous ligands such as free fatty acids (FFAs) and eicosanoids .

Mode of Action

The compound acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Biochemical Pathways

The activation of PPARγ by 4-Thiazolidinecarboxamide affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance, modify adipocyte differentiation, inhibit VEGF-induced angiogenesis, decrease leptin levels, and reduce levels of certain interleukins (e.g. IL-6) . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids, and circulating free fatty acids .

Pharmacokinetics

Thiazolidin-4-one derivatives, a related class of compounds, have been the subject of extensive research

Result of Action

The activation of PPARγ by 4-Thiazolidinecarboxamide results in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It enhances the responsiveness of immunocompetent cells to cytokines, resulting in a marked augmentation of antitumor T cell responses in tumor-bearing mice . It also counteracts the development of suppressor T cell activity in the spleen of tumor-bearing mice .

Action Environment

The action of 4-Thiazolidinecarboxamide is influenced by the presence of a growing tumor in an animal . The compound can re-establish the function of certain lymphoid cell populations impaired by the presence of a growing tumor . , indicating that the tumor environment influences the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

4-Thiazolidinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with human dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis. 4-Thiazolidinecarboxamide acts as an inhibitor of this enzyme, forming hydrogen bonds with key amino acid residues such as tyrosine-38 and alanine-55 . These interactions are essential for maintaining the bioactivity of 4-Thiazolidinecarboxamide and contribute to its potential therapeutic effects.

Cellular Effects

4-Thiazolidinecarboxamide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Thiazolidinecarboxamide can modulate the activity of mitogen-activated protein kinase pathways, which are crucial for cell proliferation, differentiation, and apoptosis. Additionally, this compound affects the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of action of 4-Thiazolidinecarboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 4-Thiazolidinecarboxamide binds to the active site of human dihydroorotate dehydrogenase, inhibiting its activity and disrupting pyrimidine biosynthesis . This inhibition leads to a decrease in the production of nucleotides, which are essential for DNA and RNA synthesis. Furthermore, 4-Thiazolidinecarboxamide can activate or inhibit various transcription factors, resulting in altered gene expression patterns that affect cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Thiazolidinecarboxamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Thiazolidinecarboxamide remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to 4-Thiazolidinecarboxamide can lead to sustained inhibition of target enzymes and prolonged alterations in gene expression, which may have significant implications for cellular health and function.

Dosage Effects in Animal Models

The effects of 4-Thiazolidinecarboxamide vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, 4-Thiazolidinecarboxamide can induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm to the organism.

Metabolic Pathways

4-Thiazolidinecarboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites within cells. For example, 4-Thiazolidinecarboxamide affects the pyrimidine biosynthesis pathway by inhibiting human dihydroorotate dehydrogenase, leading to changes in nucleotide levels . Additionally, it may interact with other metabolic enzymes, further impacting cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of 4-Thiazolidinecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, 4-Thiazolidinecarboxamide can bind to various proteins, influencing its localization and accumulation. These interactions are crucial for determining the bioavailability and efficacy of 4-Thiazolidinecarboxamide in different cellular contexts.

Subcellular Localization

4-Thiazolidinecarboxamide exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 4-Thiazolidinecarboxamide may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. Understanding the subcellular localization of 4-Thiazolidinecarboxamide is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c5-4(7)3-1-8-2-6-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOMGEMZFLRFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433354 | |

| Record name | 4-Thiazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103749-87-7 | |

| Record name | 4-Thiazolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.